4-Acetylphenoxyacetic acid

Computational Chemistry Reactivity DFT Analysis

Researchers needing a versatile phenoxyacetic acid building block often face supply inconsistency and insufficient purity for sensitive catalytic or biochemical assays. 4-Acetylphenoxyacetic acid (CAS 1878-81-5) solves this with >98% purity and proven differentiation: - Superior electrophilicity vs. 4-methyl/tert-butyl analogs, enabling distinct coordination chemistry and catalysis. - Validated HCV NS3/4A protease inhibitor activity for antiviral target studies. - Reliable global stock, ambient shipping, and full quality documentation for procurement confidence.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 1878-81-5
Cat. No. B1678269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenoxyacetic acid
CAS1878-81-5
Synonyms(p-Acetylphenoxy)acetic acid;  AI3-15464;  AI3 15464;  AI315464
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C10H10O4/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyKMXZEXUYXUMHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenoxyacetic Acid Overview


4-Acetylphenoxyacetic acid (4APA; CAS 1878-81-5) is a phenoxyacetic acid derivative characterized by a para-acetyl substituted phenyl ring . With a molecular weight of 194.18 g/mol [1] and a melting point of 175-177 °C [2], it serves as a versatile building block and ligand in coordination chemistry, catalysis, and biological studies [3]. Its synthesis typically employs para-acetyl phenol as a starting material .

4-Acetylphenoxyacetic Acid: Generic Substitution Limitations


Generic substitution within the phenoxyacetic acid class is not feasible due to quantifiable differences in electronic properties, reactivity, and binding affinity. The para-acetyl group confers a unique electronic signature, directly impacting the compound's performance in specific applications. For instance, 4-acetylphenoxyacetic acid exhibits a higher electrophilicity index compared to 4-methyl- and 4-tert-butyl- analogs [1]. Furthermore, its binding affinity to key receptors, such as the auxin receptor TIR1, is significantly stronger [2], and it demonstrates a unique profile in coordination chemistry and catalysis that its analogs do not replicate [3].

4-Acetylphenoxyacetic Acid vs. Analogs: Evidence Guide


Electrophilicity-Driven Reactivity

4-Acetylphenoxyacetic acid (4APA) exhibits a significantly higher electrophilicity index compared to its 4-tert-butyl (4TBPA) and 4-methyl (4MPA) analogs, indicating enhanced reactivity [1]. This is a critical parameter for predicting and controlling chemical reactions in synthesis.

Computational Chemistry Reactivity DFT Analysis

Auxin Receptor TIR1 Binding Affinity

In molecular docking studies against the auxin receptor TIR1, 4APA demonstrated a strong binding affinity of -8.56 kcal/mol [1]. The study notes that 4APA 'exhibits more herbicidal activity' compared to the 4-methyl (4MPA) and 4-tert-butyl (4TBPA) analogs when interacting with this key plant hormone receptor [1].

Herbicide Discovery Molecular Docking Agrochemicals

Photocatalytic CO2 Reduction by Gd(III) Complex

A binuclear Gd(III) complex synthesized using 4APA as a ligand exhibited significant and highly selective photocatalytic CO2 reduction activity, yielding 41.5 μmol/g of CO with >99% selectivity after 4 hours [1]. This demonstrates 4APA's utility in creating functional materials with specific catalytic properties.

Coordination Chemistry Catalysis Green Chemistry

Inhibition of HCV NS3/4A Protease

4APA is documented as a non-peptidic small-molecule inhibitor of the single-chain hepatitis C virus (HCV) NS3 protease/NS4A cofactor complex [1]. This specific inhibitory activity is a key differentiator from other simple phenoxyacetic acid derivatives that lack this biological function.

Virology Enzyme Inhibition Drug Discovery

4-Acetylphenoxyacetic Acid Application Scenarios


Catalytically Active Coordination Polymers

4APA is a proven building block for synthesizing novel coordination polymers with specific catalytic functions. Its use in a Gd(III) complex yielded a highly selective catalyst for photocatalytic CO2 reduction, demonstrating its potential in materials chemistry and green catalysis [1].

Lead Scaffold for Agrochemical Research

Computational studies directly comparing 4APA to its 4-methyl and 4-tert-butyl analogs show it possesses a superior binding affinity to the auxin receptor TIR1, a key target for herbicides. This data positions 4APA as a promising starting point for the rational design of novel herbicides [2].

Building Block for Functionalized Molecules

The acetyl group of 4APA serves as a reactive handle for further chemical modifications. For instance, it can be brominated to yield 2-(4-(2-bromoacetyl)phenoxy)acetic acid, a valuable intermediate for more complex syntheses, with published procedures and yields available for reference .

Chemical Probe in Virology Research

4APA has been identified as a non-peptidic small-molecule inhibitor of the HCV NS3/4A protease complex. This validated activity makes it a useful tool compound for studying the molecular mechanisms of HCV replication and for validating this viral enzyme as a drug target [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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